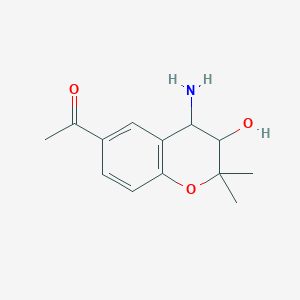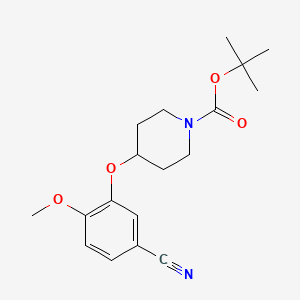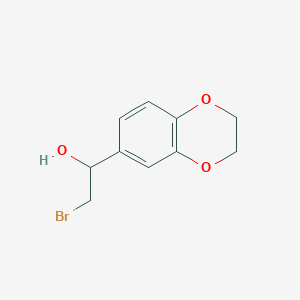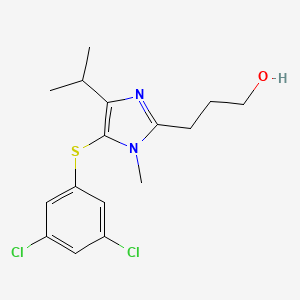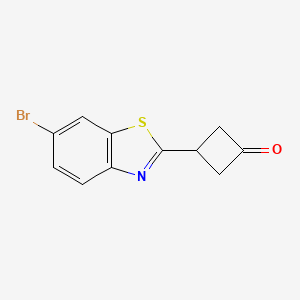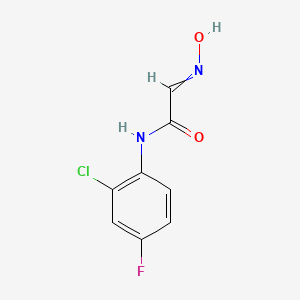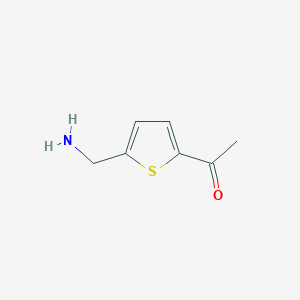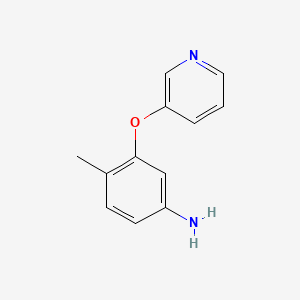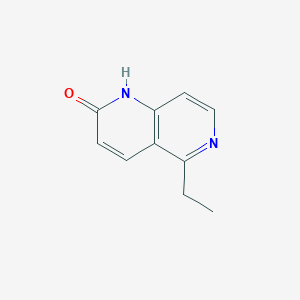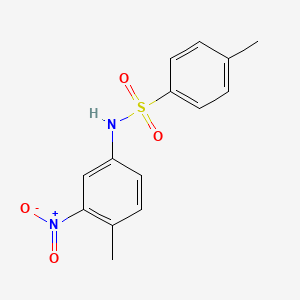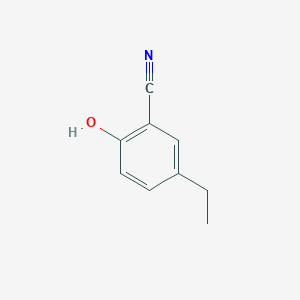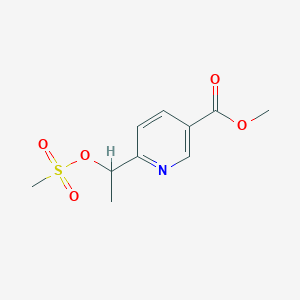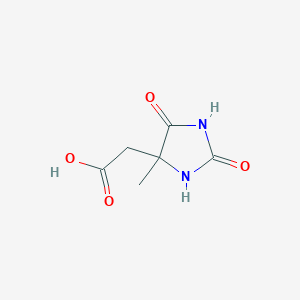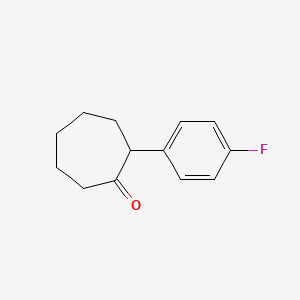
2-(4-Fluorophenyl)cycloheptan-1-one
Overview
Description
2-(4-Fluorophenyl)cycloheptan-1-one is an organic compound that belongs to the family of cyclic ketones It features a seven-membered carbon ring with a ketone functional group and a fluorophenyl group attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cycloheptan-1-one can be achieved through several methodsAnother method is the ring expansion of cyclohexanone using diazomethane, which forms a seven-membered ring that can then be functionalized with a fluorophenyl group .
Industrial Production Methods
Industrial production of this compound typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide . This method is efficient and yields high purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and certain polymers.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)cycloheptan-1-one involves its interaction with various molecular targets. The fluorophenyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-membered ring ketone.
Cyclooctanone: An eight-membered ring ketone.
Tropinone: A bicyclic ketone with a nitrogen atom.
Uniqueness
2-(4-Fluorophenyl)cycloheptan-1-one is unique due to its seven-membered ring structure and the presence of a fluorophenyl group. This combination imparts distinct chemical properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H15FO |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15FO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 |
InChI Key |
CEJBBEFGVINCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

